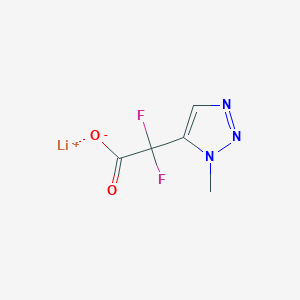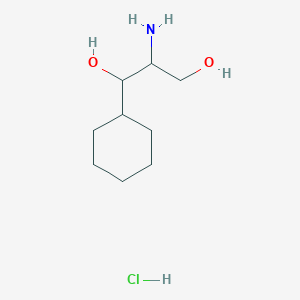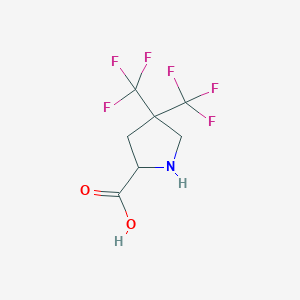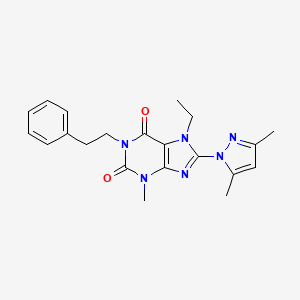![molecular formula C15H18BCl3N2O4 B2941618 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea CAS No. 2377612-05-8](/img/structure/B2941618.png)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains a tetramethyl-1,3,2-dioxaborolan-2-yl group and a trichloroacetyl group. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the tetramethyl-1,3,2-dioxaborolan-2-yl group can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The trichloroacetyl group could potentially be introduced through a reaction with trichloroacetyl chloride, although this is speculative without specific literature sources.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic solutions. Such compounds demonstrate potential for protecting metals from corrosion through adsorption and formation of protective layers on metal surfaces, suggesting utility in industrial applications where metal preservation is critical (B. Mistry et al., 2011).
Polymer Modification
Hydroxyalkyl-substituted ureas are utilized in the chemistry of high-molecular-weight compounds, indicating their role in modifying epoxy and urethane polymers to enhance performance. This application showcases their importance in material science and engineering for developing advanced materials with improved characteristics (V. Ignat’ev et al., 2015).
Interaction with Anions
Research into the nature of urea-fluoride interactions reveals the potential for urea derivatives to form complexes with various anions, which can have implications for chemical sensing, separation processes, and understanding molecular interactions (M. Boiocchi et al., 2004).
Antioxidant Activity
Certain urea derivatives have been synthesized and evaluated for their antioxidant activity, suggesting their potential in pharmaceutical and health-related applications where oxidative stress mitigation is desired (S. George et al., 2010).
Environmental Analysis
Urea derivatives, such as triclocarban, have been studied for their environmental occurrence, particularly in aquatic environments, highlighting the need for sensitive analytical methods for detecting these compounds and understanding their environmental fate and impact (R. Halden & Daniel H. Paull, 2004).
Propiedades
IUPAC Name |
2,2,2-trichloro-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BCl3N2O4/c1-13(2)14(3,4)25-16(24-13)9-6-5-7-10(8-9)20-12(23)21-11(22)15(17,18)19/h5-8H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDIQHBIFKKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BCl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)
![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)
![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)
![4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2941542.png)
![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)

![N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2941556.png)

